3-ethyloxolan-3-ol
Description
3-Ethyloxolan-3-ol is a tetrahydrofuran (oxolane) derivative with an ethyl group and a hydroxyl group attached to the third carbon of the oxolane ring. While direct data on this compound (e.g., molecular weight, CAS number, or purity) is absent in the provided evidence, its structure can be inferred from analogous oxolane derivatives. The compound likely exhibits polar characteristics due to the hydroxyl group, which may enhance solubility in polar solvents, while the ethyl group contributes to hydrophobic interactions. Such structural features are common in intermediates for pharmaceuticals, agrochemicals, or specialty polymers .
Properties
CAS No. |
1340042-64-9 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethyloxolan-3-ol can be synthesized through several methods. One common approach involves the reaction of dihydrofuran-3(2H)-one with ethynylmagnesium bromide in tetrahydrofuran under an inert atmosphere at temperatures ranging from 0 to 20°C . This reaction typically takes about 30 minutes to complete.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethyloxolan-3-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo compounds.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo compounds, while reduction produces various alcohol derivatives.
Scientific Research Applications
3-Ethyloxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-ethyloxolan-3-ol exerts its effects involves its interaction with various molecular targets. Its hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, its oxolane ring structure allows it to participate in ring-opening reactions, which are crucial in many synthetic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxolane Derivatives
The following table compares 3-ethyloxolan-3-ol with structurally related compounds based on functional groups, molecular features, and applications inferred from the evidence:
Key Observations:
Functional Group Diversity: this compound lacks the complex substituents seen in analogs like 3-acetyl-3-hydroxyoxolan-2-one (ketone and hydroxyl) or methyl(oxolan-3-ylmethyl)amine hydrochloride (charged amine). This simplicity may make it more versatile in reactions requiring mild conditions .
Physicochemical Properties: The ethyl group in this compound likely reduces water solubility compared to hydroxyl-rich analogs like 2-{[3-(aminomethyl)oxolan-3-yl]oxy}ethan-1-ol, which has multiple hydrogen-bonding sites .
Applications: 3-Acetyl-3-hydroxyoxolan-2-one’s ketone and hydroxyl groups make it a candidate for asymmetric synthesis, whereas this compound’s simpler structure may favor use in straightforward alkylation or esterification reactions . The aminomethyl and ethoxyethanol chain in 2-{[3-(aminomethyl)oxolan-3-yl]oxy}ethan-1-ol suggests utility in biocompatible formulations, a niche less accessible to this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
